BRD4 BD1 Binding Affinity: Comparable to a Close Analog, With Distinct Selectivity Profile
Bromodomain inhibitor-10 binds to BRD4-1 with a Kd of 15.0 nM, which is within the same order of magnitude as the closely related analog Bromodomain inhibitor-9 (Kd = 12 nM) . However, the two compounds are not interchangeable due to differences in their selectivity profiles. While Bromodomain inhibitor-9 is reported as a selective BRD4-1 inhibitor, its BD2 affinity is not publicly documented, whereas Bromodomain inhibitor-10 has a well-characterized BD2 Kd of 2,500 nM, providing a defined selectivity window of 167-fold . This defined selectivity makes Bromodomain inhibitor-10 a more suitable tool for experiments requiring clear differentiation between BD1- and BD2-mediated effects.
| Evidence Dimension | BRD4-1 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 15.0 nM |
| Comparator Or Baseline | Bromodomain inhibitor-9: 12 nM |
| Quantified Difference | 3 nM difference (both in low nanomolar range) |
| Conditions | In vitro binding assay (specific assay not disclosed in vendor datasheets) |
Why This Matters
The defined BD1/BD2 selectivity window of Bromodomain inhibitor-10 enables more precise mechanistic studies compared to analogs with undefined or different selectivity profiles.
